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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-2-

chloroethanone

Cat. No.: B1293676 Get Quote

This technical guide provides a comprehensive overview of the chemical compound 1-(4-
Bromophenyl)-2-chloroethanone, tailored for researchers, scientists, and professionals in

drug development. The guide covers its fundamental chemical properties, a detailed synthesis

protocol, and spectroscopic data, presented in a structured and accessible format.

Core Compound Data
Molecular Structure and Properties

1-(4-Bromophenyl)-2-chloroethanone is a halogenated aromatic ketone. Its structure

features a phenyl ring substituted with a bromine atom at the para position, and an ethanone

group further substituted with a chlorine atom at the alpha position.

Property Value

Molecular Formula C₈H₆BrClO[1]

Molecular Weight 233.49 g/mol [1]

CAS Number 4209-02-3

Appearance Solid (at 20 °C)[2]

SMILES O=C(C1=CC=C(Br)C=C1)CCl[2]

InChIKey HCQNNQFCUAGJBD-UHFFFAOYSA-N[1]
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Atomic Composition and Molecular Weight Calculation

The molecular weight is derived from the atomic weights of its constituent elements.

Element Symbol Count
Standard
Atomic Weight
( g/mol )

Total
Contribution (
g/mol )

Carbon C 8 12.011 96.088

Hydrogen H 6 1.008 6.048

Bromine Br 1 79.904 79.904

Chlorine Cl 1 35.453 35.453

Oxygen O 1 15.999 15.999

Total 233.492

Synthesis Protocol
The primary method for synthesizing 1-(4-Bromophenyl)-2-chloroethanone is the Friedel-

Crafts acylation of bromobenzene with chloroacetyl chloride, using a Lewis acid catalyst such

as aluminum chloride (AlCl₃).[3]

Experimental Workflow for Synthesis
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Reaction Setup

Reaction

Work-up

Purification

Charge a dry round-bottom flask with anhydrous AlCl₃ and bromobenzene.

Fit the flask with a reflux condenser and an addition funnel containing chloroacetyl chloride. Cool the mixture in an ice bath.

Add chloroacetyl chloride dropwise with stirring.

Allow the reaction to proceed at room temperature after addition.

Quench the reaction by pouring the mixture onto ice and concentrated HCl.

Separate the organic layer.

Wash the organic layer with water and sodium bicarbonate solution.

Dry the organic layer over anhydrous MgSO₄.

Filter to remove the drying agent.

Remove the solvent by rotary evaporation.

Purify the crude product by recrystallization or column chromatography.

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(4-Bromophenyl)-2-chloroethanone.
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Detailed Methodology

Reaction Setup: In a fume hood, a dry 250 mL three-necked round-bottom flask is equipped

with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with

anhydrous aluminum chloride (AlCl₃) and bromobenzene in a suitable solvent like

dichloromethane (CH₂Cl₂).

Acylation: The flask is cooled in an ice bath. Chloroacetyl chloride is added dropwise from

the dropping funnel to the stirred mixture over a period of 30 minutes. After the addition is

complete, the reaction mixture is allowed to warm to room temperature and stirred for an

additional 2-3 hours.

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing

crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride

complex. The mixture is then transferred to a separatory funnel, and the organic layer is

separated. The aqueous layer is extracted with dichloromethane.

Purification: The combined organic layers are washed sequentially with water, a saturated

solution of sodium bicarbonate, and finally with brine. The organic layer is then dried over

anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure

using a rotary evaporator. The resulting crude product can be further purified by

recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1-(4-Bromophenyl)-2-
chloroethanone. While a dedicated spectrum for this specific compound is not provided, data

for analogous compounds can offer valuable insights.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (in CDCl₃), the following signals would be expected:

A singlet for the two protons of the chloromethyl group (-CH₂Cl), likely in the range of δ 4.5-

5.0 ppm.
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A set of doublets for the aromatic protons. Due to the para-substitution, this will appear as an

AA'BB' system. The two protons ortho to the carbonyl group will be downfield (around δ 7.8-

8.0 ppm), and the two protons ortho to the bromine atom will be slightly upfield (around δ

7.6-7.7 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show the following key signals:

A signal for the carbonyl carbon (C=O) around δ 190 ppm.

Signals for the aromatic carbons, with the carbon attached to the bromine being significantly

shielded.

A signal for the chloromethyl carbon (-CH₂Cl) in the range of δ 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the

region of 1680-1700 cm⁻¹.

Bands corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and

the aliphatic CH₂ group (around 2850-2960 cm⁻¹).

Absorptions related to the C-Br and C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns

due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl

and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex isotopic cluster for the

molecular ion.

Applications in Research and Development
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1-(4-Bromophenyl)-2-chloroethanone serves as a versatile intermediate in organic synthesis.

Its reactive chloroacetyl group makes it a valuable precursor for the synthesis of a variety of

more complex molecules, including pharmaceuticals and other biologically active compounds.

It is a key building block for introducing the 4-bromophenacyl moiety into a molecular structure.

Derivatives of this compound have been investigated for their potential applications in

medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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